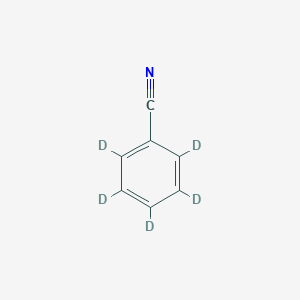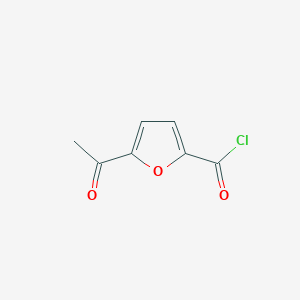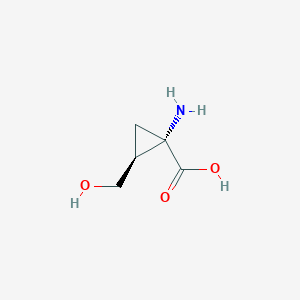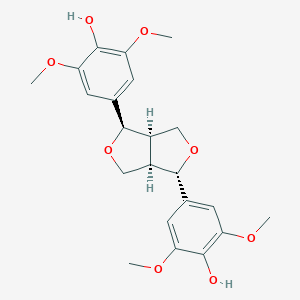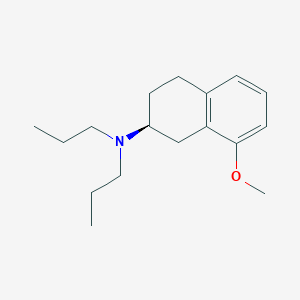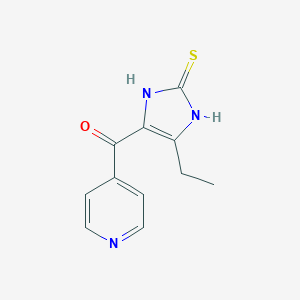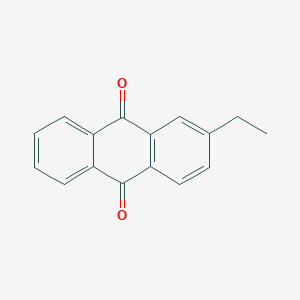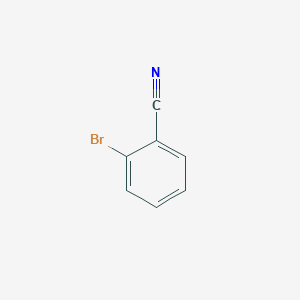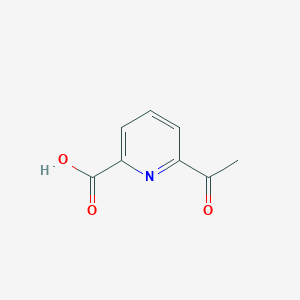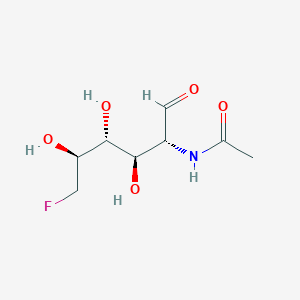
1,4-ブタンジスルホン酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,4-Butanedisulfonic acid, disodium salt is a white crystalline powder with the chemical formula C4H8Na2O6S2 and a molecular weight of 262.21 g/mol . This compound is known for its strong acidic nature due to the presence of sulfonic acid groups. It is highly soluble in water and is commonly used as a buffering agent and pH regulator in various industries .
科学的研究の応用
1,4-Butanedisulfonic acid, disodium salt has a wide range of applications in scientific research:
作用機序
Target of Action
Sodium butane-1,4-disulfonate, also known as 1,4-Butanedisulfonic acid disodium salt, is a compound that primarily targets the liver . It is used in the treatment of liver disorders, particularly those associated with chronic viral hepatitis .
Mode of Action
The compound acts as a methyl donor in enzymatic transmethylation reactions . It donates a one-carbon methyl group in a process called transmethylation, which is crucial for various biochemical reactions in the body .
Biochemical Pathways
Sodium butane-1,4-disulfonate is involved in important biochemical pathways such as methylation, transsulfuration, and aminopropylation . In methylation, it donates a methyl group for the synthesis of cell membrane phospholipids, neurotransmitters, nucleic acids, proteins, and hormones . In transsulfuration, it acts as a precursor of cysteine, taurine, and glutathione, which are essential for cellular growth, repair, and detoxification .
Pharmacokinetics
Given its solubility in water , it is likely to have good bioavailability. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound has been shown to reduce serum bilirubin levels and improve symptoms of fatigue and general discomfort in patients with chronic viral hepatitis . It also reduces serum transaminases and alkaline phosphatase levels, indicating improved liver function .
Action Environment
The action of Sodium butane-1,4-disulfonate can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and pH . It is recommended to store the compound in an inert atmosphere at room temperature . Furthermore, it is sensitive to moisture and should be handled carefully to avoid contact with skin and eyes .
生化学分析
Biochemical Properties
It has been found to be effective in alleviating acute toxicity of the herbicide, paraquat dichloride (PQ) in mice and in suppressing the formation of lipid peroxide in the lungs
Cellular Effects
Its role in mitigating the toxicity of paraquat suggests that it may have protective effects on cells exposed to this herbicide
Dosage Effects in Animal Models
It has been shown to alleviate the toxicity of paraquat in mice
準備方法
Synthetic Routes and Reaction Conditions
1,4-Butanedisulfonic acid, disodium salt can be synthesized through several methods. One common method involves the reaction of 1,4-dichlorobutane with sodium sulfite in a solvent. The mixture is then crystallized, filtered, and dried to form the final product . Another method involves the reaction of sulfuric acid with 1,4-butanediol to produce 1,4-butanedisulfonic acid, which is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of 1,4-butanedisulfonic acid, disodium salt often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes steps such as mixing, filtration, concentration, and crystallization .
化学反応の分析
Types of Reactions
1,4-Butanedisulfonic acid, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinate or sulfide groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfinates, and substituted butane compounds .
類似化合物との比較
1,4-Butanedisulfonic acid, disodium salt can be compared with other similar compounds such as:
- Sodium diphenylamine-4-sulfonate
- Succimer
- Dihydroergotoxine mesylate
- Ethylenediaminetetraacetic acid disodium salt
- Disodium edetate dihydrate
- Sodium monofluorophosphate
- Diethyl succinosuccinate
These compounds share similar functional groups but differ in their specific applications and chemical properties. For example, ethylenediaminetetraacetic acid disodium salt is widely used as a chelating agent, while sodium diphenylamine-4-sulfonate is used as an indicator in redox titrations .
特性
CAS番号 |
36589-61-4 |
|---|---|
分子式 |
C4H10NaO6S2 |
分子量 |
241.2 g/mol |
IUPAC名 |
disodium;butane-1,4-disulfonate |
InChI |
InChI=1S/C4H10O6S2.Na/c5-11(6,7)3-1-2-4-12(8,9)10;/h1-4H2,(H,5,6,7)(H,8,9,10); |
InChIキー |
BANLSWYBYSATCV-UHFFFAOYSA-N |
SMILES |
C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C(CCS(=O)(=O)O)CS(=O)(=O)O.[Na] |
Key on ui other cas no. |
36589-61-4 |
同義語 |
1,4-Butanedisulfonic Acid Sodium Salt (1:2); Disodium Butane-1,4-disulfonate; 1,4-Butanedisulfonic Acid Disodium salt |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



